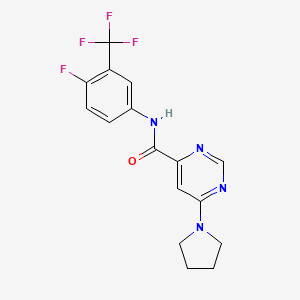

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1-(Hydroxymethyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 . It’s commonly used in research .

Synthesis Analysis

A method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile has been disclosed. This method involves using a compound of tribromo-neopentyl alcohol as a starting raw material and acetylating tribromo-neopentyl alcohol in an acetylating agent .

Molecular Structure Analysis

The molecular structure of “[1-(Hydroxymethyl)cyclopropyl]acetonitrile” is represented by the formula C6H9NO .

Chemical Reactions Analysis

“N-Fluorobenzenesulfonimide (NFSi)” is a commonly used electrophilic fluorinating agent in organic synthesis to introduce fluorine into neutral organic molecules. It is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .

Physical And Chemical Properties Analysis

“[1-(Hydroxymethyl)cyclopropyl]acetonitrile” is a liquid at room temperature with a boiling point of 140-141° C at 20 mmHg . It has a density of 1.1±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Organic Synthesis

Cyclopropanes, like the one present in this compound, are crucial in organic synthesis due to their reactivity and presence in many natural products. They serve as versatile building blocks and can be used to create complex molecular structures with high precision .

Medicinal Chemistry

The cyclopropyl group is often found in pharmaceuticals due to its unique three-dimensional shape, which can interact with biological targets in specific ways. This compound could be involved in the synthesis of new medications or the improvement of existing ones .

Materials Science

Compounds containing cyclopropane rings can be used in materials science for the development of new materials with specific properties, such as increased strength or altered electrical conductivity .

Biological Characterization

Similar compounds have been used to activate G protein-gated inwardly-rectifying potassium (GIRK) channels, which are important in regulating neuronal activity. This compound could potentially be used in neuroscience research to study brain function or in the development of treatments for neurological disorders .

Enzymatic Studies

The cyclopropane ring is a common feature in many natural products, and understanding its biosynthesis is important for both fundamental biochemistry and the development of bio-based production methods for chemicals .

Drug Metabolism and Pharmacokinetics (DMPK)

Compounds with the cyclopropyl group have been evaluated in DMPK assays to determine their metabolic stability and potential as drug candidates. This compound could be used in similar studies to optimize pharmacological profiles .

Propiedades

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO4S/c13-12(14,15)20-9-1-3-10(4-2-9)21(18,19)16-7-11(8-17)5-6-11/h1-4,16-17H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVSUYZVIUJMNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)

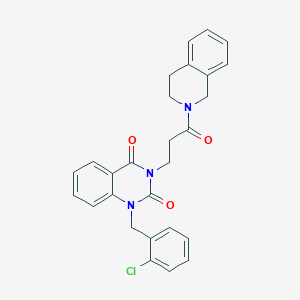

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B2607583.png)

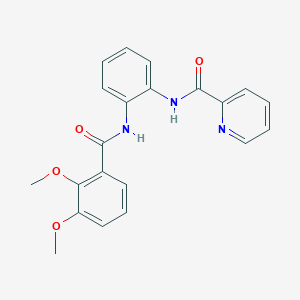

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2607591.png)

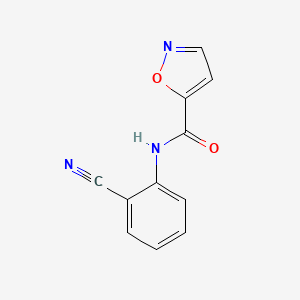

![Cyclopentyl-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2607592.png)

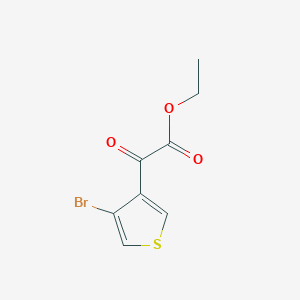

![(Z)-methyl 2-((1,4-dimethyl-1H-pyrazole-5-carbonyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2607598.png)